(3R,4R)-1-(6-ethyl-4-methylquinolin-2-yl)-4-(hydroxymethyl)piperidin-3-ol
Description
(3R,4R)-1-(6-ethyl-4-methylquinolin-2-yl)-4-(hydroxymethyl)piperidin-3-ol is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
(3R,4R)-1-(6-ethyl-4-methylquinolin-2-yl)-4-(hydroxymethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-13-4-5-16-15(9-13)12(2)8-18(19-16)20-7-6-14(11-21)17(22)10-20/h4-5,8-9,14,17,21-22H,3,6-7,10-11H2,1-2H3/t14-,17+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALKSOVWSRPJOO-PBHICJAKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C)N3CCC(C(C3)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C)N3CC[C@@H]([C@H](C3)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(6-ethyl-4-methylquinolin-2-yl)-4-(hydroxymethyl)piperidin-3-ol typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the quinoline ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Introduction of the ethyl and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-(6-ethyl-4-methylquinolin-2-yl)-4-(hydroxymethyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation catalysts.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium or platinum catalysts
Nucleophiles: Alkyl halides, aryl halides
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Various alkyl or aryl substituted derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4R)-1-(6-ethyl-4-methylquinolin-2-yl)-4-(hydroxymethyl)piperidin-3-ol would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial drug with a quinoline structure.
Chloroquine: Another antimalarial drug with a similar structure.
Cinchonine: A natural product with a quinoline structure.
Uniqueness
(3R,4R)-1-(6-ethyl-4-methylquinolin-2-yl)-4-(hydroxymethyl)piperidin-3-ol is unique due to its specific substitution pattern and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
